molecular formula C10H11BrN2O B2585707 5-Bromo-1-(2-methoxyethyl)-1H-indazole CAS No. 1354220-34-0

5-Bromo-1-(2-methoxyethyl)-1H-indazole

Cat. No.: B2585707
CAS No.: 1354220-34-0
M. Wt: 255.115
InChI Key: PPZIXNHXYHACGY-UHFFFAOYSA-N
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Description

Significance of Indazole Heterocycles as Privileged Scaffolds in Modern Chemical Research

Indazole derivatives are widely recognized as "privileged scaffolds" in drug discovery. nih.govcaribjscitech.com This designation stems from their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govnih.govsci-hub.se The indazole nucleus is a key component in numerous compounds that have been investigated or approved for therapeutic use, demonstrating activities such as anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

The structural rigidity and aromatic nature of the indazole ring system provide a stable platform for the spatial orientation of various functional groups, enabling precise interactions with enzyme active sites and receptors. caribjscitech.com Furthermore, the indazole core is considered a bioisostere of other important biological motifs, such as indoles and purines, allowing it to mimic the interactions of endogenous ligands. sci-hub.senih.gov This versatility has led to the development of numerous indazole-based compounds, including kinase inhibitors for cancer therapy. beilstein-journals.org

Overview of Halogenated Indazoles and N-Substituted Indazole Derivatives in Academic Inquiry

The strategic modification of the indazole scaffold, through halogenation and N-substitution, is a common and effective strategy in chemical and pharmaceutical research to modulate the properties of the resulting molecules.

Halogenated Indazoles: The introduction of a halogen atom, such as bromine, onto the indazole ring can significantly influence the compound's physicochemical and biological properties. ontosight.ai A bromine substituent, as seen in the precursor 5-Bromo-1H-indazole, can enhance biological activity. beilstein-archives.org Moreover, the bromine atom serves as a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions to introduce new functional groups. ontosight.ai This makes halogenated indazoles valuable intermediates in the synthesis of complex molecules. ontosight.ainbinno.com

N-Substituted Indazole Derivatives: The nitrogen atoms of the indazole ring are key sites for substitution, leading to the formation of N1- and N2-substituted regioisomers. Direct alkylation of 1H-indazoles often yields a mixture of both isomers, presenting a synthetic challenge that has been the subject of extensive research to achieve regioselectivity. beilstein-journals.orgbeilstein-journals.org The nature of the substituent on the nitrogen atom can profoundly impact the molecule's solubility, metabolic stability, and target-binding affinity. beilstein-journals.orgnih.gov The development of selective N-alkylation methods is crucial for the efficient synthesis of specific, biologically active indazole derivatives. nih.govnih.govrsc.org

Research Rationale and Scope for the Study of 5-Bromo-1-(2-methoxyethyl)-1H-indazole

The specific structure of this compound suggests a deliberate design to combine the advantageous properties of its constituent parts. The research rationale for investigating this compound is rooted in the established significance of the 5-bromoindazole core as a pharmacophore and a synthetic intermediate. ontosight.aichemimpex.com

The addition of the N-(2-methoxyethyl) group is a strategic modification. This flexible, polar side chain can enhance aqueous solubility and introduce hydrogen bond accepting capabilities, which can be beneficial for improving the pharmacokinetic profile of a potential drug candidate. The ether linkage is generally more metabolically stable than an ester or other functionalities.

Therefore, this compound is of academic interest as a model compound for studying the impact of N-alkoxyethyl substitution on the properties of halogenated indazoles. It serves as a building block for the synthesis of more complex molecules, where the 5-bromo position can be further functionalized, and the N-(2-methoxyethyl) group can influence biological interactions and disposition. While specific research findings on this exact compound are not widely published, its synthesis would likely proceed via the N-alkylation of 5-Bromo-1H-indazole with a 2-methoxyethyl halide or a similar electrophile. The study of such derivatives contributes to the broader understanding of structure-activity relationships within the vast and pharmacologically significant indazole family.

Data Tables

Table 1: Properties of the Parent Compound, 5-Bromo-1H-indazole

PropertyValueReference(s)
CAS Number 53857-57-1 nbinno.comsigmaaldrich.comnih.gov
Molecular Formula C₇H₅BrN₂ nbinno.comsigmaaldrich.comnih.gov
Molecular Weight 197.03 g/mol nbinno.comsigmaaldrich.comnih.gov
Appearance White to light brown solid/powder nbinno.comsigmaaldrich.com
Melting Point 123-127 °C sigmaaldrich.com
pKa 12.74 ± 0.40 nbinno.com

Table 2: Related N-Substituted 5-Bromoindazole Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Bromo-1-methyl-1H-indazole465529-57-1C₈H₇BrN₂211.06
5-Bromo-1-ethyl-1H-indazole590417-96-2C₉H₉BrN₂225.09

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-(2-methoxyethyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-14-5-4-13-10-3-2-9(11)6-8(10)7-12-13/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZIXNHXYHACGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Derivatization Studies of 5 Bromo 1 2 Methoxyethyl 1h Indazole

Cross-Coupling Reactions of the 5-Bromoindazole Moiety

The bromine atom at the C-5 position of the indazole ring is a key functional handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. This approach allows for the formation of new carbon-carbon bonds, enabling the attachment of various aryl, heteroaryl, and alkynyl groups.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. For 5-bromo-1-(2-methoxyethyl)-1H-indazole, this reaction is instrumental in attaching a variety of aryl and heteroaryl substituents at the C-5 position.

The reaction typically involves treating the bromoindazole with an aryl- or heteroarylboronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled. Common catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) complexes such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). nih.gov A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the organoboron reagent. nih.govnih.gov

Studies on various N-substituted 5-bromoindazoles have demonstrated the effectiveness of this methodology. For instance, the coupling of N-ethyl-5-bromoindazole with heteroarylboronic acids like N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid proceeds in good yields using Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in dimethoxyethane (DME). nih.gov This highlights the reaction's tolerance for different N-1 substituents, including the 2-methoxyethyl group, and its utility in creating complex heterocyclic systems. The reaction conditions are generally mild, accommodating a wide range of functional groups on the coupling partners. nih.gov

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions on 5-Bromo-1-Substituted-Indazoles This table illustrates typical conditions and outcomes for Suzuki-Miyaura reactions on scaffolds similar to this compound, demonstrating the general applicability of the method.

N-1 Substituent Boronic Acid/Ester Partner Palladium Catalyst Base Solvent Yield Reference
Ethyl N-Boc-2-pyrroleboronic acid Pd(dppf)Cl₂ K₂CO₃ DME Good nih.gov
Ethyl 2-Thiopheneboronic acid Pd(dppf)Cl₂ K₂CO₃ DME Good nih.gov
Benzyl Phenylboronic acid Pd(PPh₃)₄ NaHCO₃ Toluene/Ethanol/Water ~80% researchgate.net

The Sonogashira reaction is another cornerstone of palladium-catalyzed cross-coupling, specifically for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the C-5 functionalization of this compound, allowing for the introduction of various alkynyl moieties.

The reaction is typically catalyzed by a combination of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). thieme-connect.deresearchgate.net The copper co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

Research on dihalo-indoles and -indazoles has shown that aryl bromides are less reactive than the corresponding iodides, often requiring higher temperatures (e.g., 70 °C) to achieve good conversion. thieme-connect.de This differential reactivity can be exploited for selective and sequential couplings. For instance, a more reactive site (like an iodide) can be coupled at room temperature, followed by the coupling of the bromide at a higher temperature. thieme-connect.de This strategy enables the synthesis of complex, unsymmetrically disubstituted indazoles.

Table 2: Representative Sonogashira Cross-Coupling Reactions on Bromo-Indazole/Indole (B1671886) Scaffolds This table provides examples of Sonogashira coupling conditions applicable to the C-5 bromide of the target compound.

Substrate Alkyne Partner Catalytic System Base Temperature Yield Reference
5-Bromo-3-iodo-1-tosylindole Various terminal alkynes PdCl₂(PPh₃)₂ / CuI Et₃N 70 °C High thieme-connect.de
5-Bromo-1-Boc-3-iodoindazole Various terminal alkynes PdCl₂(PPh₃)₂ / CuI Et₃N 70 °C High thieme-connect.de

The bromine atom at the C-5 position serves as an excellent leaving group, making it a versatile handle for the synthetic diversification of the indazole core. Its reactivity is central to the success of the palladium-catalyzed cross-coupling reactions discussed previously (Suzuki-Miyaura and Sonogashira). thieme-connect.deresearchgate.net

The carbon-bromine bond is sufficiently reactive to participate in the oxidative addition step of the catalytic cycle with a Pd(0) species, yet it is generally more stable than a corresponding carbon-iodine bond. thieme-connect.de This tiered reactivity is synthetically useful, as it allows for selective functionalization in polyhalogenated systems. thieme-connect.de For example, an iodo-position can be reacted selectively while leaving a bromo-position intact for a subsequent, different coupling reaction under more forcing conditions. thieme-connect.deresearchgate.net This sequential cross-coupling strategy is a powerful tool for building complex molecular architectures on the indazole scaffold, enabling the creation of diverse libraries of compounds for biological screening. nih.gov

Chemical Transformations of the 2-Methoxyethyl N-1 Side Chain

While the majority of derivatization studies focus on the indazole ring system, the N-1 substituted 2-methoxyethyl side chain also presents opportunities for chemical modification. Although literature specifically detailing transformations of this side chain on the 5-bromoindazole core is limited, general organic chemistry principles suggest plausible reactions.

One potential transformation is the cleavage of the methyl ether. This can typically be accomplished using strong Lewis acids such as boron tribromide (BBr₃) or strong protonic acids like hydrobromic acid (HBr). This reaction would convert the methoxyethyl group into a 2-hydroxyethyl group, introducing a primary alcohol. This new hydroxyl functional group could then serve as a handle for further derivatization through esterification, etherification, or oxidation to an aldehyde or carboxylic acid, significantly expanding the synthetic possibilities.

In a related context, the nucleophilic ring-opening of certain fused indazole systems with methoxide (B1231860) has been shown to generate a 2-(1-methoxypropan-2-yl) side chain on an indazolone core, demonstrating the formation of such ether linkages under specific reaction conditions. nih.gov While not a direct transformation of the existing side chain, it underscores the chemical accessibility of related structures.

Electrophilic and Nucleophilic Reactions on the Indazole Ring System of this compound

The indazole ring itself is an aromatic heterocyclic system with distinct electronic properties that govern its reactivity towards electrophiles and nucleophiles. The N-1 atom of an indazole is nucleophilic and is the site of the initial alkylation that forms the 2-methoxyethyl side chain. beilstein-journals.orgbeilstein-journals.org

For electrophilic aromatic substitution, the positions on the benzene (B151609) portion of the ring are activated or deactivated by the existing substituents. The bromine at C-5 is a deactivating, ortho-, para-directing group. The fused pyrazole (B372694) ring's electronic influence, combined with the N-1 substituent, will also direct incoming electrophiles. Common electrophilic substitution reactions include halogenation, nitration, and formylation. For instance, bromination of indazoles can occur at the C-3 position using reagents like N-bromosuccinimide (NBS) or Br₂. nih.govchim.it Iodination at C-3 is also readily achieved with I₂ and a base like KOH in DMF. nih.govchim.it Nitration can also be performed, though the conditions must be carefully controlled to avoid side reactions.

Nucleophilic reactions on the indazole ring are less common unless the ring is activated by strongly electron-withdrawing groups. The indazole anion, formed by deprotonation with a strong base, is a potent nucleophile, which is key to the N-alkylation reactions that form N-1 and N-2 substituted products. beilstein-journals.orgnih.gov The ratio of N-1 to N-2 alkylation is highly dependent on the reaction conditions (base, solvent) and the substituents already present on the indazole ring. beilstein-journals.org

Design and Synthesis of Advanced Derivatives and Analogs of this compound

The design and synthesis of advanced derivatives of this compound leverage the chemical reactions described in the preceding sections in a strategic, often multi-step, manner. The goal is typically to generate novel molecular structures with specific properties, often for applications in medicinal chemistry. nih.govsci-hub.se

A common strategy involves using the C-5 bromine as a starting point for diversification. For example, a synthetic plan could begin with a Suzuki-Miyaura coupling to install a specific aryl or heteroaryl group at the C-5 position. Following this, a second functionalization could be performed on the indazole ring, such as bromination or iodination at the C-3 position. chim.it This newly installed halogen at C-3 can then be subjected to a second, different cross-coupling reaction, such as a Sonogashira coupling, to introduce an alkynyl group. This sequential cross-coupling approach allows for the controlled and independent installation of different substituents at various positions on the indazole scaffold. thieme-connect.deresearchgate.net

Furthermore, transformations of the N-1 side chain could be integrated into these synthetic routes. An advanced analog might be synthesized by first performing a C-5 Suzuki coupling, followed by cleavage of the methoxyethyl ether to unmask a hydroxyl group, which could then be functionalized to introduce an ester or another functional group designed to interact with a biological target. This combinatorial approach, mixing reactions on the C-5 position, the indazole core, and the N-1 side chain, provides a powerful platform for generating complex and diverse molecular libraries based on the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 5 Bromo 1 2 Methoxyethyl 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. nih.gov For N-substituted indazoles, it is particularly crucial for distinguishing between the N-1 and N-2 regioisomers. nih.gov

One-dimensional NMR spectroscopy, including ¹H and ¹³C NMR, offers primary evidence for the structural framework of 5-Bromo-1-(2-methoxyethyl)-1H-indazole.

Proton (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For an N-1 substituted indazole like the title compound, characteristic signals are expected for the aromatic protons on the indazole ring and the aliphatic protons of the 2-methoxyethyl group. The protons on the bicyclic ring system (H-3, H-4, H-6, and H-7) typically appear in the aromatic region (δ 7.0–8.5 ppm). rug.nl The protons of the N-CH₂-CH₂-O-CH₃ side chain would appear in the upfield region, with the N-CH₂ and O-CH₂ protons likely resonating as triplets and the O-CH₃ protons as a singlet.

Carbon (¹³C NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for assigning N-1 and N-2 isomers of indazoles. researchgate.net Significant differences in the chemical shifts of the carbon atoms of the pyrazole (B372694) ring, particularly C3, C7, and C7a, allow for unequivocal isomer assignment. nih.gov In N-1 substituted indazoles, the C3 and C3a signals are typically found at a lower field (more deshielded) compared to their N-2 counterparts, while the C7 signal is more shielded. nih.gov The spectrum would also show distinct signals for the carbons of the methoxyethyl side chain.

The following table summarizes the expected chemical shift ranges for the core indazole structure and the substituent, based on data from similar N-1 substituted indazoles.

Atom Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
H-3~8.0 (singlet)C-3: ~135
H-4DoubletC-4: ~123
H-6Doublet of doubletsC-5: ~115 (quaternary, C-Br)
H-7DoubletC-6: ~125
N-CH₂TripletC-7: ~110
O-CH₂TripletC-3a: ~125
O-CH₃SingletC-7a: ~140
N-CH₂: ~50
O-CH₂: ~70
O-CH₃: ~59

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for confirming the precise connectivity of atoms within the molecule and definitively establishing the position of the N-substituent. ipb.ptrsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, such as between H-6 and H-7 on the aromatic ring, and between the N-CH₂ and O-CH₂ protons of the side chain. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical 2D NMR experiment for confirming regioselectivity in N-substituted indazoles. It shows correlations between protons and carbons over two or three bonds. ipb.ptsdsu.edu The key correlation that confirms N-1 substitution is the cross-peak between the protons of the N-CH₂ group and the C-7a carbon of the indazole ring. A correlation to C-3 might also be observed. The absence of a strong correlation between these N-CH₂ protons and C-3a would rule out the N-2 isomer. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing insights into the molecule's conformation. NOESY can show through-space correlations between the protons of the N-CH₂ group and the H-7 proton of the indazole ring, further supporting the N-1 substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula of this compound. The calculated exact mass for the molecular ion [M+H]⁺ of C₁₀H₁₂BrN₂O is 255.0131 and 257.0110, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. mdpi.comresearchgate.net The fragmentation pattern for N-substituted indazoles can help confirm the structure. researchgate.net For the title compound, common fragmentation pathways would likely involve:

Cleavage of the N-C bond of the side chain, leading to a fragment corresponding to the 5-bromoindazole cation.

Loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxyethyl side chain.

Fragmentation within the methoxyethyl chain.

A proposed fragmentation pathway is illustrated in the table below.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Fragment Structure
255/257 [M+H]⁺197/199C₂H₄O5-Bromo-1H-indazole cation
255/257 [M+H]⁺211/213C₂H₄Ion from cleavage of the CH₂-O bond
255/257 [M+H]⁺224/226OCH₃Loss of the methoxy radical

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. While the N-H stretching band (typically around 3100-3500 cm⁻¹) of the parent indazole is absent, new bands corresponding to the aliphatic side chain appear. psu.educhemicalbook.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Aromatic C=C / C=NRing Stretching1450 - 1620
C-O-C (ether)Asymmetric Stretching1070 - 1150
C-BrStretching500 - 600

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction provides the most definitive evidence for the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. mdpi.com While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, provides valuable insights. nih.gov

In the crystal structure of this derivative, the fused pyrazole and benzene (B151609) rings are nearly co-planar. nih.gov The crystal packing is stabilized by various intermolecular interactions, including hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov It is expected that this compound would exhibit similar planarity of the indazole core and engage in intermolecular interactions, such as C-H···N or C-H···π interactions, to form a stable crystal lattice.

The table below shows representative crystallographic data for a related 5-bromo-1H-indazole derivative.

Parameter Value for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate nih.gov
Chemical FormulaC₁₂H₁₄BrN₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.3239 (2)
b (Å)12.0163 (3)
c (Å)11.5234 (3)
β (°)107.508 (1)
Volume (ų)1363.78 (6)
Z4

Advanced Chromatographic Methods (e.g., HPLC-MS) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (HPLC-MS), is a powerful technique for separating components of a mixture, assessing purity, and quantifying compounds. nih.gov This method is particularly useful in the context of indazole synthesis, where reaction mixtures often contain both N-1 and N-2 alkylated isomers, as well as unreacted starting material and other byproducts. researchgate.netrsc.org

A reverse-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The N-1 and N-2 isomers of substituted indazoles often have slightly different polarities, enabling their separation under optimized chromatographic conditions. researchgate.net

The coupling to a mass spectrometer allows for the confirmation of the identity of each peak in the chromatogram based on its mass-to-charge ratio, providing a high degree of confidence in purity assessment and mixture analysis. nih.gov

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

Beyond the foundational techniques of NMR, IR, and mass spectrometry, a broader range of spectroscopic methods can provide deeper insights into the electronic structure, photophysical properties, and purity of this compound and its derivatives. Among these, Ultraviolet-Visible (UV-Vis) spectroscopy is a principal tool for studying the electronic transitions within the molecule.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. For aromatic and heterocyclic compounds like indazole derivatives, the absorption bands observed are typically due to π → π* and n → π* electronic transitions. The indazole ring system, being a ten-π electron aromatic heterocycle, exhibits characteristic absorption bands.

The parent 1H-indazole molecule displays characteristic absorption bands in the UV region. The introduction of a bromine atom at the 5-position and a 2-methoxyethyl group at the N1 position is expected to influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

Effect of the Bromo Group: The bromine atom, a halogen, acts as an auxochrome. It possesses lone pairs of electrons that can interact with the π-system of the indazole ring (a +M or mesomeric effect), which can lead to a bathochromic shift (red shift) of the π → π* transition bands to longer wavelengths.

Effect of the 1-(2-methoxyethyl) Group: The alkyl group at the N1 position generally has a minor electronic effect compared to substituents on the benzene ring. Its primary role is often to ensure solubility and prevent the formation of the 2H-indazole tautomer. The methoxyethyl group is not expected to significantly alter the primary electronic transitions of the indazole core.

The UV-Vis spectrum of this compound in a non-polar solvent would likely exhibit absorption maxima similar to those of other N1-alkylated 5-bromoindazoles. These spectra are useful for confirming the presence of the aromatic chromophore and can be used for quantitative analysis based on the Beer-Lambert law.

Below is a table of representative UV-Vis absorption data for related indazole compounds to provide a comparative context for the expected spectral region of this compound.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
1H-IndazoleAcetonitrile~250, ~290Not specified nih.gov
1-MethylindazoleAcetonitrile~250, ~295Not specified nih.gov
2-MethylindazoleAcetonitrile~230, ~280, ~310Not specified nih.gov

This table is interactive. Users can sort the data by clicking on the column headers.

In addition to UV-Vis spectroscopy, other techniques such as fluorescence spectroscopy could be employed to study the emission properties of this compound upon excitation with UV light. While many indazole derivatives are not strongly fluorescent, specific structural modifications can enhance emission, providing sensitive detection methods and probes for biological environments. The study of solvent effects on the fluorescence spectra can also yield information about the nature of the excited state.

Circular Dichroism (CD) spectroscopy would be a relevant technique if chiral derivatives of this compound were synthesized. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is an essential tool for determining the absolute configuration and conformational analysis of chiral molecules.

These advanced spectroscopic techniques, complementing the core structural elucidation methods, are invaluable in providing a comprehensive understanding of the electronic and photophysical properties of this compound and its derivatives, which is crucial for their development in various scientific and technological fields.

Computational Chemistry and Molecular Modeling of 5 Bromo 1 2 Methoxyethyl 1h Indazole and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. DFT calculations are instrumental in understanding the intrinsic properties of indazole derivatives. beilstein-journals.orgbeilstein-journals.orgnih.gov

Another vital tool derived from DFT is the Molecular Electrostatic Potential (MEP) surface. The MEP map provides a visual representation of the charge distribution across a molecule. It highlights electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, colored blue), which are prone to nucleophilic attack. For a compound like 5-Bromo-1-(2-methoxyethyl)-1H-indazole, the MEP surface can identify the nitrogen atoms of the indazole ring and the oxygen of the methoxy (B1213986) group as potential hydrogen bond acceptors, which is crucial information for predicting interactions with protein active sites. DFT calculations have been successfully used to rationalize the regioselectivity of N-alkylation in substituted indazoles, demonstrating their predictive power in synthetic chemistry. nih.gov

Table 1: Key Outputs of DFT Calculations in Drug Design

DFT-Derived ParameterPurpose in Molecular AnalysisPredicted Property
HOMO EnergyIndicates the electron-donating ability of a molecule.Reactivity towards electrophiles.
LUMO EnergyIndicates the electron-accepting ability of a molecule.Reactivity towards nucleophiles.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) SurfaceVisualizes the 3D charge distribution on the molecule's surface.Identifies sites for intermolecular interactions like hydrogen bonding and electrophilic/nucleophilic attacks.

Molecular Docking Simulations for Ligand-Protein Interaction Analysis and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (a small molecule like an indazole derivative) when it binds to the active site of a target protein. thesciencein.org This method is fundamental in structure-based drug design for screening virtual libraries of compounds and prioritizing them for synthesis and biological testing.

The process involves placing the ligand in various conformations and positions within the protein's binding pocket and calculating the binding energy for each pose using a scoring function. The resulting "docking score" or binding affinity (often expressed in kcal/mol) provides an estimate of the strength of the ligand-protein interaction. aboutscience.eu A lower binding energy generally suggests a more stable and favorable interaction.

For indazole analogs, docking studies can reveal critical interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like nitrogen or oxygen atoms) in both the ligand and the protein's amino acid residues.

Pi-Pi Stacking: Aromatic interactions between the indazole ring system and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Halogen Bonds: The bromine atom at the 5-position can potentially form halogen bonds with electron-rich atoms in the active site.

These simulations have been applied to indazole derivatives targeting various proteins, including Hypoxia-Inducible Factor-1α (HIF-1α), kinases, and other enzymes, providing a structural basis for their observed biological activity. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Guidance

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net The goal is to develop a mathematical model that can predict the activity of novel, unsynthesized molecules. nih.gov

In a QSAR study, various molecular descriptors are calculated for a set of known active and inactive compounds. These descriptors quantify different aspects of the molecule's structure, including:

Topological descriptors: Related to the connectivity of atoms.

Electronic descriptors: Such as partial charges and dipole moments.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Like the partition coefficient (logP).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model linking these descriptors to the observed biological activity (e.g., IC50 values). tandfonline.comnih.gov Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA), generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing direct guidance for modifying the lead compound. nih.gov For indazole derivatives, QSAR models can help identify which substituents and positions on the indazole scaffold are most critical for improving potency against a specific biological target. tandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility and stability of the complex in a simulated physiological environment. tandfonline.com

For a ligand like this compound, an MD simulation can:

Assess Binding Stability: Confirm whether the binding pose predicted by docking is stable over a period of nanoseconds. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to evaluate stability. nih.gov

Analyze Conformational Changes: Reveal how the ligand and protein adapt to each other upon binding. The Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein. nih.gov

Refine Binding Poses: The simulation can sometimes reveal a more favorable binding mode than the initial docked pose.

Estimate Binding Free Energy: Advanced techniques like MM/PBSA and MM/GBSA can be applied to MD trajectories to calculate a more accurate estimation of the binding free energy, which correlates better with experimental data than simple docking scores.

MD simulations on indazole analogs have been used to confirm the stability of their interactions within the active sites of target proteins, supporting the hypotheses generated from docking studies. nih.govtandfonline.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

A compound's success as a drug depends not only on its potency but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). mdpi.com Poor ADME properties are a major cause of late-stage drug development failure. In silico ADME prediction models are now widely used in the early stages to filter out compounds with unfavorable profiles. japtronline.comnih.gov

Computational tools can predict a wide range of ADME-related parameters for indazole derivatives based on their structure:

Absorption: Prediction of properties like aqueous solubility, intestinal absorption, and cell permeability.

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of clearance pathways.

Many of these predictive models are based on established guidelines like Lipinski's Rule of Five and Veber's rule, which relate physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to oral bioavailability. nih.govnih.gov For indazole analogs, these in silico predictions help prioritize compounds that are not only potent but also possess drug-like properties, making them more likely to succeed in further development. nih.govresearchgate.net

Table 2: Common In Silico ADME Parameters and Desirable Ranges

ParameterDescriptionGenerally Desirable Range for Oral Drugs
Molecular Weight (MW)The mass of the molecule.< 500 Da
LogPOctanol-water partition coefficient, a measure of lipophilicity.< 5
Hydrogen Bond Donors (HBD)Number of N-H and O-H bonds.< 5
Hydrogen Bond Acceptors (HBA)Number of N and O atoms.< 10
Topological Polar Surface Area (TPSA)Surface sum over all polar atoms, related to membrane permeability.< 140 Ų

Role As a Building Block and Synthetic Intermediate in Chemical Synthesis and Drug Discovery

Applications in the Synthesis of Complex Heterocyclic Systems and Analogs

As a synthetic intermediate, 5-Bromo-1-(2-methoxyethyl)-1H-indazole is primed for constructing more complex molecular architectures. The bromine atom at the C-5 position is the key to its versatility, enabling a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Common transformations involving the bromo-indazole scaffold include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

Heck Coupling: Reaction with alkenes to form vinyl-substituted indazoles. beilstein-journals.org

Sonogashira Coupling: Reaction with terminal alkynes to create alkynyl-indazoles.

Buchwald-Hartwig Amination: Reaction with amines to synthesize amino-indazole derivatives.

Stille Coupling: Reaction with organostannanes to form carbon-carbon bonds.

These reactions allow chemists to systematically modify the indazole core, attaching diverse chemical moieties to build molecules with tailored properties. For instance, coupling a second heterocyclic system to the 5-position could generate novel polycyclic structures with unique biological profiles. The N-1 methoxyethyl group remains stable under many of these reaction conditions, ensuring the integrity of that portion of the molecule while modifications are made elsewhere. nih.gov This controlled, stepwise approach is crucial for the synthesis of complex drug candidates and other functional organic molecules. nih.gov

Contribution to Parallel Synthesis and Combinatorial Chemistry Libraries

Combinatorial chemistry and parallel synthesis are techniques used to rapidly generate large libraries of related compounds for high-throughput screening. nih.gov The structure of this compound is highly amenable to these approaches. It can be used as a central scaffold to which a variety of "building blocks" are attached.

A typical parallel synthesis workflow using this intermediate would involve:

Distributing the common scaffold, this compound, into an array of reaction vessels (e.g., a 96-well plate).

Adding a different reactant, such as a unique boronic acid for a Suzuki reaction, to each vessel.

Performing the coupling reaction simultaneously across all vessels under identical conditions.

Purifying the resulting products in parallel.

This process allows for the creation of a library where the core indazole structure is constant, but the substituent at the 5-position varies widely. Such libraries are invaluable for exploring the structure-activity relationship (SAR) of a new chemical series. By screening the library against a biological target, researchers can quickly identify which types of substituents at the 5-position lead to the desired activity. A solution-phase strategy for the parallel synthesis of tri-substituted indazoles has been successfully described, demonstrating the feasibility of this approach for generating diverse indazole libraries. nih.goveurekaselect.com

Future Directions and Emerging Research Opportunities for 5 Bromo 1 2 Methoxyethyl 1h Indazole Research

Development of Innovative and Sustainable Synthetic Pathways for Indazole Derivatives

The synthesis of N-substituted indazoles, such as 5-Bromo-1-(2-methoxyethyl)-1H-indazole, is an area ripe for innovation, with a strong emphasis on sustainability and efficiency. Traditional methods often rely on harsh reagents and multi-step processes. Future research will likely focus on the development of greener and more atom-economical synthetic routes.

Key areas of development include:

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or bio-based solvents, and the reduction of hazardous reagents are central to sustainable synthesis. Methodologies that minimize waste generation and energy consumption are being actively pursued. For instance, catalyst-based approaches using transition metals or acid-base catalysis are being refined to enhance efficiency and selectivity in indazole synthesis. researchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. bldpharm.com The application of flow chemistry to the synthesis of this compound and its analogs could lead to more efficient and reproducible production. nih.govrsc.org

Catalytic Innovations: The development of novel catalysts, including nanocatalysts and biocatalysts, can lead to milder reaction conditions and higher yields. For example, the use of copper oxide nanoparticles supported on activated carbon has been demonstrated for the synthesis of 2H-indazoles in a green solvent. nih.gov

One-Pot Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste.

Synthetic ApproachAdvantagesKey Features
Green Chemistry Environmentally friendly, reduced waste and energy consumption.Use of benign solvents, atom economy.
Flow Chemistry Improved control, enhanced safety, scalability. bldpharm.comContinuous processing, precise temperature and pressure control. nih.govrsc.org
Catalytic Innovations Milder conditions, higher yields, increased selectivity.Nanocatalysts, biocatalysts, novel ligand design. nih.gov
One-Pot Reactions Increased efficiency, reduced waste, time-saving.Multiple reaction steps in a single vessel.

Advanced Mechanistic Studies on the Biological Activity of this compound

While the broader class of indazole derivatives is known for its diverse biological activities, detailed mechanistic studies on this compound are yet to be extensively reported. chemimpex.com Future research should focus on elucidating the precise molecular mechanisms underlying its potential therapeutic effects.

Potential research avenues include:

Target Identification and Validation: Utilizing techniques such as chemical proteomics and affinity-based probes to identify the specific protein targets of this compound.

Enzyme Inhibition Kinetics: For identified targets, detailed kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide insights into the structure-activity relationship (SAR).

Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways. This could involve studying its impact on phosphorylation cascades, gene expression, and protein-protein interactions.

Structural Biology: Co-crystallization of the compound with its target proteins can provide atomic-level details of the binding interactions, which is invaluable for rational drug design and optimization.

Given that many indazole derivatives act as kinase inhibitors, a key area of investigation would be to screen this compound against a panel of kinases to identify potential targets. ontosight.ai The bromo-substituent at the 5-position is known to influence the electronic properties of the indazole ring and can play a crucial role in target binding. chemimpex.com

Exploration of Novel Pharmacological Targets and Therapeutic Applications Beyond Current Scope

The therapeutic potential of indazole derivatives extends far beyond their well-established role in oncology. researchgate.net Future research on this compound should explore its efficacy in a wider range of diseases.

Emerging therapeutic areas for indazole derivatives include:

Neurodegenerative Diseases: Some indazole derivatives have shown promise in models of Parkinson's and Alzheimer's disease by targeting pathways involved in neuroinflammation and protein aggregation. nih.govmdpi.com For instance, certain derivatives have been investigated as inhibitors of tau hyperphosphorylation. mdpi.com

Inflammatory Disorders: The anti-inflammatory properties of indazoles are well-documented, with some compounds inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes. chemimpex.comontosight.ai

Infectious Diseases: The antimicrobial and antiprotozoal activities of indazole derivatives suggest their potential as novel treatments for bacterial, fungal, and parasitic infections. researchgate.net

Cardiovascular and Metabolic Diseases: Research has indicated that certain indazole derivatives may have beneficial effects in cardiovascular conditions and metabolic disorders. ontosight.ai

Gastrointestinal Diseases: The application of indazole derivatives in treating various gastrointestinal disorders is also an area of active investigation. researchgate.net

Therapeutic AreaPotential Mechanism of Action
Neurodegenerative Diseases Inhibition of tau hyperphosphorylation, modulation of neuroinflammatory pathways. nih.govmdpi.com
Inflammatory Disorders Inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators. chemimpex.comontosight.ai
Infectious Diseases Disruption of microbial cellular processes. researchgate.net
Cardiovascular Diseases Modulation of cardiovascular signaling pathways. ontosight.ai
Metabolic Disorders Interaction with metabolic enzymes and receptors. researchgate.net
Gastrointestinal Diseases Targeting pathways involved in gastrointestinal function and inflammation. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to accelerate the discovery and optimization of novel indazole derivatives, including analogs of this compound. researchgate.net These computational tools can analyze vast datasets to identify promising drug candidates and predict their properties.

Applications of AI and ML in this context include:

Virtual Screening: In silico high-throughput screening of large compound libraries to identify molecules with a high probability of binding to a specific biological target. chemimpex.com

Predictive Modeling: The development of machine learning models to predict the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity of novel indazole derivatives. nih.gov

De Novo Drug Design: The use of generative AI models to design entirely new molecules with desired properties, tailored to a specific therapeutic target.

Structure-Activity Relationship (SAR) Analysis: AI algorithms can analyze SAR data to identify key structural features that contribute to the biological activity of indazole derivatives, guiding the design of more potent and selective compounds. ontosight.ai

AI/ML ApplicationDescription
Virtual Screening Computational screening of large chemical libraries to identify potential hits. chemimpex.com
Predictive Modeling Using algorithms to forecast the biological and pharmacokinetic properties of compounds. nih.gov
De Novo Drug Design Generating novel molecular structures with desired characteristics using AI.
SAR Analysis Identifying key structural features for biological activity to guide optimization. ontosight.ai

Potential Applications in Materials Science or Other Non-Pharmacological Fields (if discovered)

The unique chemical and electronic properties of the indazole scaffold suggest that derivatives like this compound could have applications beyond the pharmaceutical realm, particularly in the field of materials science. chemimpex.com

Potential non-pharmacological applications include:

Organic Electronics: Indazole-based compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic semiconductors due to their electronic characteristics. chemimpex.comontosight.ai The presence of the bromo-substituent can further modulate these properties, making them tunable for specific applications.

Sensors: The ability of the indazole ring to interact with various analytes makes it a candidate for the development of chemical sensors. chemimpex.com

Agrochemicals: The biological activity of indazole derivatives also extends to agriculture, with research into their potential as pesticides and herbicides. chemimpex.com

Further research is needed to fully explore the potential of this compound and its analogs in these and other non-pharmacological fields. The functionalization of the indazole core provides a versatile platform for tuning its properties for a wide range of applications.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-1-(2-methoxyethyl)-1H-indazole?

A common method involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, the compound can be synthesized via alkylation of 5-bromo-1H-indazole with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Alternative routes include Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the indazole core, followed by functionalization of the methoxyethyl side chain. Purity optimization typically requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures.

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns, with characteristic shifts for the methoxyethyl group (δ ~3.3–3.6 ppm for OCH₂CH₂OCH₃) and bromine-induced deshielding of adjacent protons .
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) resolves bond lengths, angles, and intermolecular interactions. For example, in related indazole complexes, Os–N bond lengths range from 2.01–2.08 Å, while Cl–Os–Cl angles vary between 87–93°, depending on coordination geometry .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (theoretical m/z for C₁₀H₁₀BrN₂O: 269.0 [M+H]⁺).

Advanced Research Questions

Q. How does the methoxyethyl substituent influence crystallographic packing and intermolecular interactions?

The methoxyethyl group enhances solubility in polar solvents but introduces conformational flexibility, complicating crystallographic refinement. In structures like [OsIVCl₄(1H-ind)₂], the methoxyethyl moiety participates in weak C–H···O hydrogen bonds (2.5–3.0 Å), stabilizing layered packing motifs . Mercury CSD 2.0 can analyze packing similarity and void spaces, while SHELXD resolves disorder via iterative dual-space recycling. For example, in P2₁/c space groups, thermal motion parameters (B-factors) for the methoxyethyl chain may exceed 5 Ų, requiring anisotropic refinement.

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies often arise from solvation effects or unaccounted protein flexibility. For instance, QSAR models predicting α-glucosidase inhibition by 5-bromoindazoles may overestimate activity due to poor membrane permeability . To address this:

  • Perform molecular dynamics simulations (e.g., GROMACS) with explicit solvent models.
  • Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Use crystallographic fragment screening (e.g., via SHELXE ) to identify non-covalent interactions missed in docking studies.

Q. How can regioselective functionalization of the indazole core be achieved for structure-activity relationship (SAR) studies?

Regioselectivity is controlled by directing groups and reaction conditions:

  • C3 Modification : Electrophilic aromatic substitution (e.g., bromination) favors C5 due to indazole’s electronic structure.
  • N1 Alkylation : Use bulky bases (e.g., NaH) to deprotonate N1 selectively before introducing the methoxyethyl group .
  • C7 Functionalization : Pd-catalyzed C–H activation with directing groups (e.g., pyridine) enables coupling at C7 .

Table 1 : Example of SAR for Antifungal Indazole Derivatives

Substituent PositionFunctional GroupIC₅₀ (µM)Notes
C5Br0.12Enhanced membrane penetration
N12-Methoxyethyl0.09Reduced cytotoxicity
C3NH₂1.45Poor solubility

Methodological Challenges

Q. How to address low reproducibility in biological assays involving this compound?

  • Solubility Optimization : Use co-solvents (e.g., DMSO:PBS ≤ 0.1%) and dynamic light scattering (DLS) to monitor aggregation.
  • Metabolic Stability : Perform liver microsome assays (e.g., human CYP450 isoforms) to identify rapid degradation pathways .
  • Control for Light Sensitivity : Store solutions in amber vials, as bromoindazoles may undergo photodebromination under UV light.

Q. What advanced techniques refine electron density maps for disordered methoxyethyl groups?

  • Twinning Analysis : Use CELL_NOW to detect twinning in diffraction data.
  • Restrained Refinement : Apply SHELXL’s SIMU and DELU restraints to model anisotropic displacement .
  • Hirshfeld Atom Refinement (HAR) : Improves H-atom positioning in hydrogen-bonded networks .

Data Interpretation and Reporting

  • Crystallographic Data Tables : Always report R-factors (R₁, wR₂), Flack parameter, and completeness (e.g., >98% for I > 2σ(I)) .
  • Biological Data : Include negative controls (e.g., untreated cells) and statistical significance (p < 0.05 via ANOVA).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.